Superior Kinase Selectivity: PKA Activation vs. PKG Cross-Reactivity
Sp-5,6-DCl-cBIMPS demonstrates a high degree of selectivity for PKA over PKG, a critical attribute for unambiguous signaling studies. Quantitatively, it exhibits a Ki of 30 nM for PKA and a Ki of 10 µM for PKG, resulting in a 333-fold selectivity window . In direct contrast, the comparator 8-pCPT-cAMP is a potent activator of both PKA and PKG in purified enzyme and platelet membrane assays [1].
| Evidence Dimension | Kinase Selectivity (PKA vs. PKG Ki values) |
|---|---|
| Target Compound Data | PKA Ki = 30 nM; PKG Ki = 10 µM |
| Comparator Or Baseline | 8-pCPT-cAMP activates both PKA and PKG (potent but non-selective) |
| Quantified Difference | 333-fold selectivity for PKA over PKG; 8-pCPT-cAMP lacks this selectivity |
| Conditions | In vitro kinase activity assays using purified PKA and PKG |
Why This Matters
This selectivity ensures that experimental outcomes can be confidently attributed to PKA signaling alone, avoiding confounding contributions from PKG, which is essential for accurate pathway analysis.
- [1] Sandberg M, Butt E, Nolte C, Fischer L, Halbrügge M, Beltman J, Jahnsen T, Genieser HG, Jastorff B, Walter U. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBiMPS) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells. Biochem J. 1991 Oct 15;279 ( Pt 2)(Pt 2):521-7. doi: 10.1042/bj2790521. PMID: 1659381; PMCID: PMC1151644. View Source
